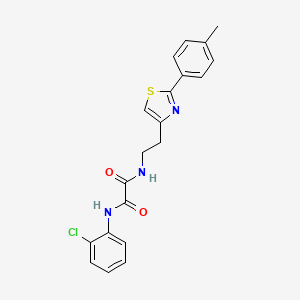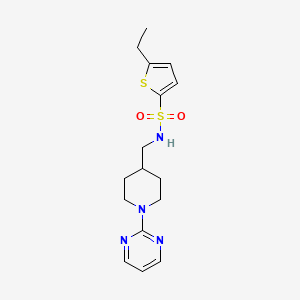
N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a 2-aminothiazole scaffold, which is a promising structure in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 2-aminothiazole and its derivatives can be prepared through several methods such as Hantzsch, Cook Heilborn, and Tchernic . These methods often involve the reaction of α-halo carbonyl compounds with thioureas or thioamides .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed by physicochemical and spectral characteristics, as is common in the synthesis of new compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, providing a new formula for anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding (Mamedov et al., 2016).
- N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione has been synthesized and characterized, with attention to its potential irritant properties and the toxicity and irritant nature of its precursors (Hartung & Schwarz, 2003).
Pharmaceutical Applications
- Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate has shown promise in the synthesis of compounds with antimicrobial activities against various bacterial and fungal strains (Desai et al., 2007).
- Pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives have been synthesized and characterized for potential pharmacological activities (Khalifa et al., 2017).
Material Science Applications
- Ethyl N-(4-oxo-2-thioxothiazolidin-3-yl)oxalamate has been used in the preparation of dialkyl 4-ethoxy-5-oxo-1-(4-oxo-2-thioxothiazolidin-3-yl)-2,5-dihydro-1H-pyrazole-2,3-dicarboxylate derivatives, with implications in material sciences (Hassanabadi, 2013).
Bioactive Compound Development
- New thiazoles and their fused derivatives with antimicrobial activities have been synthesized, showcasing the potential of these compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).
- Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated as potent anti-tumor agents, showing significant activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Direcciones Futuras
The future directions for this compound could involve further investigation into its potential anticancer properties, given the known activity of 2-aminothiazole derivatives . Additionally, further studies could be conducted to determine its physical and chemical properties, as well as its safety profile.
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-6-8-14(9-7-13)20-23-15(12-27-20)10-11-22-18(25)19(26)24-17-5-3-2-4-16(17)21/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGFWOOHYSISEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637624.png)
![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2637627.png)



![1-(3-methoxybenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637633.png)


![N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide](/img/structure/B2637638.png)


